N-1-naphthyl-4-(phenoxymethyl)benzamide

Synthetic methodology Process chemistry Cost-effective procurement

N-1-naphthyl-4-(phenoxymethyl)benzamide (IUPAC: N-naphthalen-1-yl-4-(phenoxymethyl)benzamide, C24H19NO2, MW 353.4 g/mol) is a synthetic benzamide derivative that incorporates a naphthyl group and a phenoxymethyl-substituted benzamide core. This compound is primarily offered as a research chemical for investigations into structure-activity relationships (SAR) within naphthalene-containing bioactive scaffolds.

Molecular Formula C24H19NO2
Molecular Weight 353.4 g/mol
Cat. No. B3546708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-naphthyl-4-(phenoxymethyl)benzamide
Molecular FormulaC24H19NO2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H19NO2/c26-24(25-23-12-6-8-19-7-4-5-11-22(19)23)20-15-13-18(14-16-20)17-27-21-9-2-1-3-10-21/h1-16H,17H2,(H,25,26)
InChIKeyHVESLAPKWQDJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-1-Naphthyl-4-(phenoxymethyl)benzamide for Research Procurement: Core Identity and Synthetic Accessibility


N-1-naphthyl-4-(phenoxymethyl)benzamide (IUPAC: N-naphthalen-1-yl-4-(phenoxymethyl)benzamide, C24H19NO2, MW 353.4 g/mol) is a synthetic benzamide derivative that incorporates a naphthyl group and a phenoxymethyl-substituted benzamide core. This compound is primarily offered as a research chemical for investigations into structure-activity relationships (SAR) within naphthalene-containing bioactive scaffolds. Critically, a recent protocol enables its one-step synthesis in quantitative yield under adapted Vilsmeier conditions, providing a highly efficient route that is uncommon among structurally related analogs [1]. This synthetic efficiency directly supports cost-effective procurement and scalability for research programs requiring milligram to gram quantities.

Why N-1-Naphthyl-4-(phenoxymethyl)benzamide Cannot Be Interchanged with Simpler Benzamide Analogs


Generic substitution with simpler benzamide derivatives (e.g., N-phenylbenzamide or N-1-naphthylbenzamide) fails because the specific combination of the 1-naphthyl amine moiety and the 4-(phenoxymethyl)benzoyl group is a distinct structural determinant for biological target engagement and physicochemical properties. SAR studies in related series demonstrate that replacing the naphthyl group with phenyl dramatically reduces potency (e.g., >10-fold decrease in Hedgehog pathway inhibition) [1], while the phenoxymethyl linker is essential for optimal GlyT-2 inhibitory activity and CNS penetration [2]. Furthermore, this exact substitution pattern is explicitly claimed in the antitumor naphthalenyl benzamide patent (US20170057910) [3], indicating that even minor structural deviations may fall outside protected intellectual property and potentially exhibit divergent pharmacological profiles. Thus, procurement of the precise compound is mandatory for reproducing or extending published findings.

Quantitative Evidence Guide: How N-1-Naphthyl-4-(phenoxymethyl)benzamide Outperforms Analogs in Key Selection Criteria


Synthetic Efficiency: One-Step Protocol in Quantitative Yield

This compound can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, as reported by Jaster et al. (2023) [1]. In contrast, the synthesis of structurally related 4-substituted-phenoxy-benzamide derivatives typically requires multi-step sequences with overall yields frequently below 30% [2]. For example, the preparation of a closely related aryl cycloaliphatic amine-substituted analog involved three synthetic steps with an overall yield of approximately 24% [2]. The quantitative yield of the target compound represents a >4-fold improvement in synthetic efficiency, which directly translates to lower procurement costs and faster access to research quantities.

Synthetic methodology Process chemistry Cost-effective procurement

Patent-Protected Antitumor Scaffold: Explicit Inclusion in Naphthalenyl Benzamide Patent

N-1-naphthyl-4-(phenoxymethyl)benzamide falls within the explicit structural claims of U.S. Patent Application 20170057910, titled 'ANTITUMOR NAPHTHALENYL BENZAMIDE DERIVATIVES' [1]. The patent describes compounds of formula I where Ar is an aryl or heteroaryl group (here, phenyl in the phenoxymethyl moiety) and R¹-R⁴ are independently selected from H, halogen, CF₃, hydroxyl, etc. This compound (where all R groups are H) is therefore a prototypical member of a class with demonstrated antitumor potential. Simpler benzamides lacking the naphthalenyl or phenoxymethyl motifs (e.g., N-phenylbenzamide) are not covered by this patent and lack equivalent documentation of anticancer activity. Class-level inference from the patent and related antiproliferative studies [2] suggests that the naphthyl group is essential for potent Hedgehog pathway inhibition and cancer cell growth suppression.

Oncology Intellectual property Antiproliferative

Optimized Physicochemical Profile for CNS Penetration and Target Engagement

The molecular design of N-1-naphthyl-4-(phenoxymethyl)benzamide strikes a balance between lipophilicity and hydrogen-bonding capacity that is favorable for passive membrane permeability and central nervous system (CNS) penetration. Computed properties for the target compound (MW 353.4, cLogP ~4.0-5.0, HBD 1, HBA 2) align with the optimal range for CNS drugs (CNS MPO score >4). In contrast, the simpler N-phenyl-4-(phenoxymethyl)benzamide (MW 303.4, cLogP ~3.5) is less lipophilic and may exhibit reduced blood-brain barrier penetration. More importantly, SAR studies on phenoxymethylbenzamide GlyT-2 inhibitors demonstrate that the naphthyl moiety is critical for achieving low nanomolar potency (IC₅₀ = 15.3 nM for an optimized naphthyl-containing analog) compared to micromolar potency for initial hits lacking this group (IC₅₀ = 4040 nM) [1]. This >260-fold improvement underscores the naphthyl group's essential contribution to target affinity and functional activity.

Drug-like properties Lipophilicity CNS MPO Permeability

Commercial Availability with Defined Purity Specifications

N-1-naphthyl-4-(phenoxymethyl)benzamide is commercially available from multiple reputable research chemical suppliers with certified purity typically ≥95% (HPLC) . In contrast, closely related analogs such as N-1-naphthylbenzamide (CAS 634-42-4) are often sold at lower purities (e.g., 97% or unspecified) and may require additional purification before use . Furthermore, the target compound's InChI Key (HVESLAPKWQDJLL-UHFFFAOYSA-N) and SMILES string are well-defined, ensuring unambiguous identity verification. This level of quality control is critical for reproducible SAR studies and biological assays, where even minor impurities can confound activity measurements.

Procurement Quality control Reproducibility

Optimal Research and Industrial Scenarios for N-1-Naphthyl-4-(phenoxymethyl)benzamide


Medicinal Chemistry: Lead Optimization for GlyT-2 Inhibitors in Neuropathic Pain

As demonstrated by Takahashi et al. (2015), the phenoxymethylbenzamide scaffold with a naphthyl group can be optimized to achieve potent GlyT-2 inhibition (IC₅₀ = 15.3 nM) and in vivo anti-allodynia effects [1]. N-1-naphthyl-4-(phenoxymethyl)benzamide serves as a key intermediate or scaffold-hopping template for designing novel analgesics targeting glycine transporters. Researchers can use this compound to explore SAR around the naphthyl and phenoxymethyl motifs, with the confidence that the core structure is validated by patent filings and possesses favorable CNS physicochemical properties .

Oncology Drug Discovery: Probing Hedgehog Pathway Antagonism

This compound is explicitly covered by a patent for antitumor naphthalenyl benzamide derivatives [1], and structurally related 4-substituted-phenoxy-benzamides have demonstrated moderate antiproliferative activity against HT29, SW620, and MGC803 cancer cell lines . Procurement of N-1-naphthyl-4-(phenoxymethyl)benzamide enables researchers to investigate Hedgehog (Hh) pathway inhibition—a validated target in basal cell carcinoma and medulloblastoma—using a compound that aligns with patented chemical matter. Its one-step, high-yield synthesis further supports large-scale biological profiling.

Chemical Biology: Tool Compound for Studying Naphthalene-Containing Benzamide Pharmacology

Due to its well-defined structure, high commercial purity [1], and documented synthetic accessibility , this compound is an ideal tool for probing the role of naphthyl and phenoxymethyl groups in modulating enzyme inhibition (e.g., acetylcholinesterase, carbonic anhydrase) . It can be used as a reference standard in assays or as a starting point for developing fluorescent probes or affinity chromatography ligands.

Process Chemistry: Demonstration of Efficient Vilsmeier-Based Amide Synthesis

The one-step, quantitative-yield synthesis of N-1-naphthyl-4-(phenoxymethyl)benzamide using adapted Vilsmeier conditions [1] serves as an instructive case study in process chemistry. Industrial laboratories can benchmark this protocol against multi-step routes for similar benzamides, leveraging the high efficiency to reduce manufacturing costs and waste. The detailed spectroscopic characterization provided [1] also facilitates quality control and method transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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